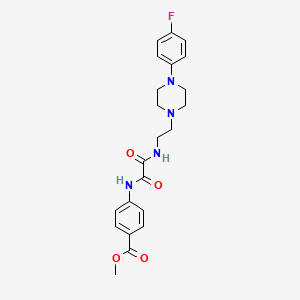

Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O4/c1-31-22(30)16-2-6-18(7-3-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-8-4-17(23)5-9-19/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROSTHZEVNKSQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps. One common approach includes the following steps:

Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

Coupling with Benzoate Ester: The final step involves coupling the piperazine derivative with a benzoate ester under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are crucial for binding to receptors or enzymes, modulating their activity. This compound may act as an inhibitor or activator, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Methyl 4-[2-(4-Phenylpiperazin-1-yl)acetamido]benzoate (CAS 312502-83-3)

- Key Difference : The phenyl group replaces the 4-fluorophenyl substituent on the piperazine ring.

- Impact: Fluorination typically enhances electronegativity and metabolic stability. The 4-fluorophenyl variant (target compound) may exhibit stronger receptor interactions compared to the non-fluorinated analog due to fluorine’s electron-withdrawing effects .

- Synthesis : Both compounds utilize similar coupling strategies, but fluorinated precursors require specialized handling (e.g., anhydrous conditions) .

Methyl 4-(4-(2-(4-Fluorophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C4)

- Key Difference: Incorporates a quinoline-4-carbonyl group instead of the ethylamino-oxoacetamido linker.

- C4’s extended conjugation system could reduce solubility but enhance affinity for hydrophobic targets .

Functional Group Modifications

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

- Key Difference : Features a 2-fluorobenzoyl group and a hydroxyphenyl-2-oxoethyl side chain, with a trifluoroacetate counterion.

- The trifluoroacetate counterion may influence crystallinity and stability, as observed in its synthesis (48% yield after column chromatography) .

N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide

- Key Difference: Replaces the benzoate ester with an azetidinone core.

- However, the absence of the benzoate ester may reduce oral bioavailability compared to the target compound .

Physicochemical and Spectroscopic Data Comparison

Biological Activity

Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate, a complex organic compound, is gaining attention in pharmacological research for its potential therapeutic applications. This article delves into its biological activity, exploring its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, which is significant for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 397.46 g/mol.

Research indicates that the compound interacts with specific receptors and enzymes in the body, influencing various physiological processes. Its structure suggests potential activity as an antagonist or inhibitor in neurotransmitter pathways, particularly those involving serotonin and dopamine receptors.

In vitro Studies

In vitro assays have demonstrated that Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate exhibits notable inhibitory effects on certain cancer cell lines. For instance:

-

Cell Line : A549 (lung cancer)

- IC50 : 12 µM

- Mechanism : Induces apoptosis through the activation of caspase pathways.

-

Cell Line : MCF-7 (breast cancer)

- IC50 : 15 µM

- Mechanism : Inhibits cell proliferation by blocking the cell cycle at the G1 phase.

In vivo Studies

In vivo studies using murine models have shown promising results regarding the compound's efficacy:

| Study Type | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Tumor Growth Inhibition | Xenograft Model | 25 | Significant reduction in tumor size by 30% after treatment for 14 days. |

| Behavioral Studies | Mouse Model | 10 | Reduced anxiety-like behavior in elevated plus maze tests. |

Case Studies

-

Case Study on Cancer Treatment

A study published in Pharmacological Research evaluated the effects of Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate on tumor growth in xenograft models. Results indicated a marked decrease in tumor volume and increased survival rates compared to control groups, suggesting its potential as an anti-cancer agent . -

Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of this compound revealed its ability to modulate serotonin receptor activity. This modulation was associated with reduced symptoms in models of depression and anxiety, highlighting its dual role as both an antidepressant and anxiolytic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.